2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of benzoquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. The starting materials often include substituted benzoquinazolines and phenylacetamides. Common reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, benzoquinazoline derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide would need to be investigated through experimental studies.
Medicine
Medicinal applications may include the development of new drugs targeting specific diseases. The compound’s structure suggests potential interactions with biological targets, which could be explored for therapeutic purposes.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzoquinazoline Derivatives: Compounds with similar core structures but different substituents.
Phenylacetamide Derivatives: Compounds with variations in the acetamide group.
Uniqueness
The uniqueness of 2-({5-Ethyl-5-methyl-4-oxo-3-phenyl-3H,4H,5H,6H-benzo[H]quinazolin-2-YL}sulfanyl)-N-phenylacetamide lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C29H27N3O2S |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[(5-ethyl-5-methyl-4-oxo-3-phenyl-6H-benzo[h]quinazolin-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C29H27N3O2S/c1-3-29(2)18-20-12-10-11-17-23(20)26-25(29)27(34)32(22-15-8-5-9-16-22)28(31-26)35-19-24(33)30-21-13-6-4-7-14-21/h4-17H,3,18-19H2,1-2H3,(H,30,33) |
InChI Key |
CKOJDUPPUSSMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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